(S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate

Description

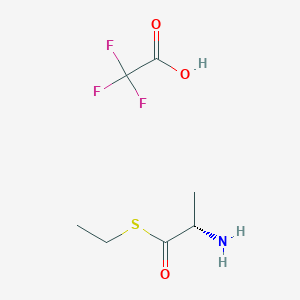

(S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate (CAS 1454706-29-6) is a chiral thioester derivative functionalized with a trifluoroacetate counterion. Its structure combines a thioester backbone (S-ethyl group) with an amino-propanethioate moiety, stabilized by the electron-withdrawing trifluoroacetate group. This compound is primarily utilized in peptide synthesis and as an intermediate in organocatalytic reactions due to its reactivity and stereochemical specificity .

Properties

IUPAC Name |

S-ethyl (2S)-2-aminopropanethioate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS.C2HF3O2/c1-3-8-5(7)4(2)6;3-2(4,5)1(6)7/h4H,3,6H2,1-2H3;(H,6,7)/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYRSJNSQIMIEN-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

(S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate is noted for its potential therapeutic applications due to its ability to interact with various biological targets. The trifluoroacetate moiety enhances the compound's lipophilicity and stability, making it suitable for drug development.

Antioxidant Properties

Compounds containing sulfur groups often exhibit antioxidant activity by scavenging free radicals. This property is crucial in developing therapeutic agents aimed at oxidative stress-related diseases.

Enzyme Inhibition

Preliminary studies suggest that (S)-S-Ethyl 2-aminopropanethioate may inhibit specific enzymes involved in metabolic pathways. This characteristic aligns with the behavior of other organosulfur compounds which have shown promise in modulating enzyme activities.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties against certain bacterial strains. The presence of both the thioester and amine functional groups contributes to its bioactivity, making it a candidate for further exploration in antimicrobial drug development.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of (S)-S-Ethyl 2-aminopropanethioate:

- Synthesis Methods : Various synthetic routes have been developed to produce this compound effectively. These methods emphasize the versatility of the compound's synthesis and its potential scalability for industrial applications.

- Biological Evaluation : In vitro studies have demonstrated that (S)-S-Ethyl 2-aminopropanethioate exhibits significant enzyme inhibition comparable to known inhibitors in medicinal chemistry.

- Molecular Interaction Studies : Interaction studies reveal that this compound can bind effectively with biomolecules, suggesting a mechanism of action that warrants further investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Table 1: Key Physical Properties of Selected Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| (S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate | 1454706-29-6 | C₇H₁₀F₃NO₂S | 229.22 (calculated) | N/A | N/A |

| S-Ethyl Trifluorothioacetate | 383-64-2 | C₄H₅F₃OS | 158.14 | 90.5 | 1.295* |

| Ethyl Trifluoroacetate | 383-63-1 | C₄H₅F₃O₂ | 158.08 | 90.5 | 1.295 |

| Vinyl Trifluoroacetate | 406-95-1 | C₄H₃F₃O₂ | 140.06 | 88–90 | 1.267 |

*Density data for S-ethyl trifluorothioacetate inferred from ethyl trifluoroacetate due to structural similarity .

Key Observations :

Reactivity in Hydrogenation Reactions

Table 2: Hydrogenation Efficiency Under Mild Conditions (10 bar H₂, 40°C)

Insights :

- Trifluoroacetate esters achieve near-quantitative yields under mild hydrogenation conditions, whereas bulkier esters (e.g., n-butyl) show reduced efficiency.

Environmental Impact and Stability

Table 3: Atmospheric Lifetime and Global Warming Potential (GWP)

Analysis :

- Trifluoroacetate esters have low GWPs (<2) due to short atmospheric lifetimes (days to weeks). Thioesters may hydrolyze faster than esters, releasing trifluoroacetic acid (TFA), a persistent environmental contaminant.

Preparation Methods

Reaction Mechanism and Conditions

Ethyl 2-aminopropanethioate, a thioester derivative of 2-aminopropanoic acid, undergoes protonation at the amine group by TFAA. The reaction proceeds under anhydrous conditions at ambient temperature, with TFAA acting as both an acid and a dehydrating agent. The trifluoroacetate anion stabilizes the protonated amine, forming the final salt.

Key Parameters

-

Molar Ratio : A 1:1 stoichiometry ensures complete salt formation without excess TFAA.

-

Solvent : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness.

-

Workup : The product is isolated via rotary evaporation, followed by recrystallization from diethyl ether to achieve >95% purity.

Advantages and Limitations

-

Advantages : High atom economy, minimal byproducts, and compatibility with moisture-sensitive substrates.

-

Limitations : Requires chiral ethyl 2-aminopropanethioate as a starting material, which itself necessitates enantioselective synthesis.

Thioesterification via Trifluoroacetyl Chloride

An alternative route adapts the synthesis of trifluoroacetate thioesters using trifluoroacetyl chloride (TFACl) and ethanethiol.

Reaction Protocol

-

Step 1 : Ethanethiol is reacted with TFACl at -25°C in an inert solvent (e.g., ethyl trifluoroacetate).

-

Step 2 : The thioester intermediate is coupled with 2-aminopropanoic acid under basic conditions (e.g., triethylamine) to yield ethyl 2-aminopropanethioate.

-

Step 3 : The amine group is protonated with TFAA, as described in Section 1.

Optimization Insights

Industrial Scalability

This method is amenable to large-scale production due to the commercial availability of TFACl and streamlined purification via distillation.

Enantioselective Synthesis and Chiral Resolution

The (S)-configuration at the 2-position is critical for biological activity. While direct synthesis of the chiral precursor is sparsely documented, analogous chiral resolutions provide insights.

Chiral Auxiliary Approach

A hypothetical pathway involves:

Enzymatic Resolution

Lipases or esterases could selectively hydrolyze the undesired (R)-enantiomer, though this remains unexplored for thioesters.

Comparative Analysis of Methods

*Yield inferred from analogous reactions due to incomplete data in .

Q & A

Q. What safety protocols are critical when handling (S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to avoid skin/eye contact.

- Conduct experiments in a fume hood to prevent inhalation of volatile trifluoroacetate derivatives.

- Segregate waste in designated containers and coordinate disposal with certified hazardous waste services to mitigate environmental risks .

- Lithium trifluoroacetate monohydrate’s safety data sheet (SDS) emphasizes avoiding direct exposure to trifluoroacetate salts, which may cause respiratory or dermal irritation .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC with UV detection (λ = 210–254 nm) to assess purity.

- NMR Spectroscopy : Compare H and F NMR spectra against reference data to verify functional groups and trifluoroacetate counterion presence.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for molecular weight validation).

Advanced Research Questions

Q. What catalytic systems are effective for modifying trifluoroacetate derivatives, and how do reaction parameters influence outcomes?

- Methodological Answer :

- Catalytic Hydrogenation :

- Catalyst : Osmium-based systems (e.g., Os with KOtBu) enable hydrogenation of trifluoroacetate esters under mild conditions (10 bar H, 40°C).

- Optimization :

- S/C Ratio : Yields drop from 98% (S/C = 200) to 64% (S/C = 2000) due to catalyst saturation.

- Temperature/Pressure : Lower temperatures (24°C) or pressures (5 bar) extend reaction times (16 hours) but retain high yields (≥90%) .

- Application : Adjusting these parameters can tailor reactivity for (S)-S-Ethyl derivatives in stereoselective reductions or functional group transformations.

Q. How can the stereochemical configuration of this compound be rigorously validated?

- Methodological Answer :

- X-ray Crystallography :

- Collect data using a diffractometer (e.g., Enraf-Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement via full-matrix least-squares on achieves R < 0.060 and wR < 0.183, with anisotropic displacement parameters for non-H atoms .

- Chiral Analysis :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to resolve enantiomers.

- NMR with Chiral Shift Reagents : Europium(III) complexes induce splitting in F or H signals to quantify enantiomeric excess .

Q. What role do trifluoroacetate counterions play in stabilizing intermediates for pharmaceutical applications?

- Methodological Answer :

- Salt Formation : Trifluoroacetate salts enhance solubility in polar solvents (e.g., DMSO, methanol), facilitating purification via recrystallization.

- Case Study : The Carfilzomib intermediate (CHFNO) uses a trifluoroacetate counterion to stabilize the amine group during proteasome inhibitor synthesis .

- Mechanistic Insight : The electron-withdrawing trifluoroacetate group mitigates nucleophilic degradation, improving shelf-life for bioactive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.